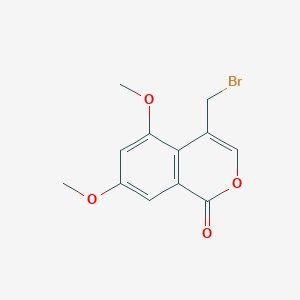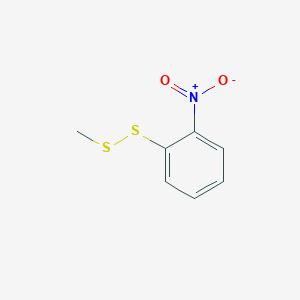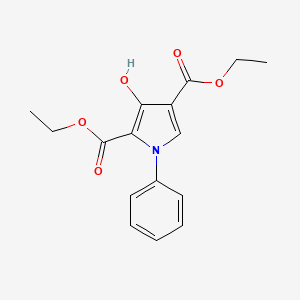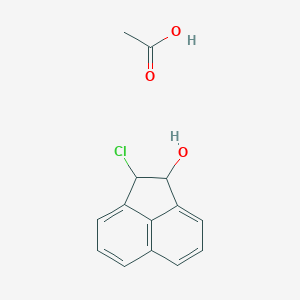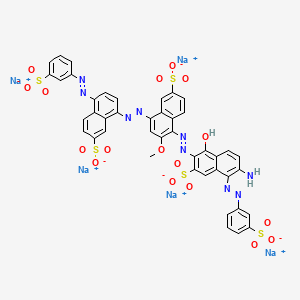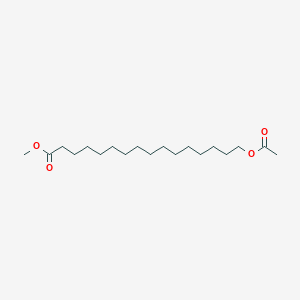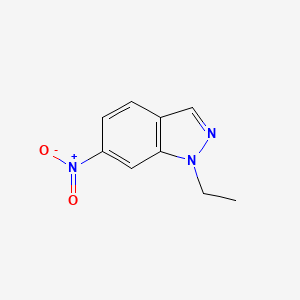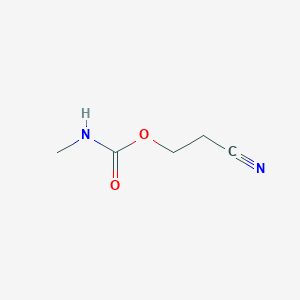
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate typically involves the reaction of benzotriazole with oxalyl chloride to produce 1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole . This intermediate can then be further reacted with aliphatic, alicyclic, and aromatic secondary amines to yield unsymmetrical tetrasubstituted oxamides in good yields . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:
Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.
1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.
Propriétés
Numéro CAS |
65440-21-3 |
|---|---|
Formule moléculaire |
C12H20N2O6 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
N,N'-bis(diethoxymethylidene)oxamide |
InChI |
InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3 |
Clé InChI |
MROOXBAGQHWVLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
